molecular formula C23H32N4 B379315 N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE

Cat. No.: B379315
M. Wt: 364.5g/mol
InChI Key: KFQAFZGATUOEFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound with a molecular formula of C23H32N4 This compound is characterized by the presence of a benzimidazole core, a pentyl chain, and a diethylamino benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, which is then functionalized with a pentyl chain and a diethylamino benzyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole core or the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. It can bind to proteins or nucleic acids, altering their function and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(diethylamino)benzyl]-N-isopropylamine
  • N-[4-(diethylamino)benzyl]-1-ethyl-1H-tetrazol-5-amine
  • N-[4-(diethylamino)benzyl]-N-(1-pentyl-1H-benzimidazol-2-yl)amine

Uniqueness

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE stands out due to its unique combination of a benzimidazole core, a pentyl chain, and a diethylamino benzyl group. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C23H32N4

Molecular Weight

364.5g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-1-pentylbenzimidazol-2-amine

InChI

InChI=1S/C23H32N4/c1-4-7-10-17-27-22-12-9-8-11-21(22)25-23(27)24-18-19-13-15-20(16-14-19)26(5-2)6-3/h8-9,11-16H,4-7,10,17-18H2,1-3H3,(H,24,25)

InChI Key

KFQAFZGATUOEFU-UHFFFAOYSA-N

SMILES

CCCCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)N(CC)CC

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)N(CC)CC

Origin of Product

United States

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